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Compound of Interest |

3-(Benzyloxy)-N-[2-
Compound Name:

(isopentyloxy)benzyl]aniline
CAS No.: 1040688-72-9

Cat. No.: B1385606

Get Quote

Executive Summary & Compound Identification

Target Analyte:RCS-8 (also known as SR-18 or BTM-8).[1][2] Chemical Formula: C25H29NO2
Molecular Weight: 375.22 g/mol Precursor lon [M+H]+:m/z 376.23

This guide provides a technical analysis of the mass spectrometry fragmentation patterns of
RCS-8, a phenylacetylindole synthetic cannabinoid.[3] Unlike the naphthoylindole class (e.g.,
JWH-018), RCS-8 features a phenylacetyl core and a cyclohexylethyl tail, creating unique
ionization behaviors. This document compares RCS-8 against its structural isomers and
homologs to assist forensic and clinical laboratories in achieving unambiguous identification, a
critical requirement given the prevalence of isobaric designer drugs.

Comparative Analysis: RCS-8 vs. Isobaric &
Structural Alternatives

Differentiation of RCS-8 from its analogs relies heavily on specific fragmentation ratios and
chromatographic retention, as the molecular ion alone is insufficient for identification.
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ble 1: : il

RCS-8 4- JWH-250 JWH-018
Feature RCS-8 (Target)
Methoxy Isomer  (Homolog) (Reference)
Formula C25H29N0O2 C25H29N0O2 C22H25N02 C24H23NO
Precursor
376.2 376.2 336.2 342.2
[M+H]+

Core Structure

Phenylacetylindo

Phenylacetylindo

Phenylacetylindo

Naphthoylindole

le le le
N-Substituent Cyclohexylethyl Cyclohexylethyl Pentyl Pentyl
Key Product lon 254.2 (Acyl-

_ 254.2 214.1 155.1
1 indole)
Key Product lon 121.1 (o- 121.1 (p-

121.1 127.1

2 Methoxybenzyl) Methoxybenzyl)

Differentiation

RT & 121/91 lon

Ratio

RT & 121/91 lon

Ratio

Precursor Mass

Precursor Mass

Technical Insight: The primary challenge is distinguishing RCS-8 (2-methoxy) from its 3- and 4-

methoxy regioisomers. While they share the same m/z 376 precursor and m/z 254/121

fragments, the ortho-substitution in RCS-8 often results in a distinct intensity ratio of the

tropylium ion (m/z 91) due to steric effects influencing the stability of the benzyl cation.

Fragmentation Mechanism & Pathway Analysis

The fragmentation of RCS-8 under Electrospray lonization (ESI+) follows a predictable

pathway dominated by alpha-cleavage at the carbonyl bond.

Mechanistic Breakdown

e Precursor lon (m/z 376.2): Protonation occurs readily on the carbonyl oxygen or the indole

nitrogen.

e Primary Cleavage (Alpha-Cleavage): The bond between the carbonyl carbon and the benzyl

ring breaks.
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o Pathway A (Charge Retention on Indole): Produces the acyl-indole cation at m/z 254.2.

This is typically the base peak or a high-intensity fragment, representing the 1-(2-

cyclohexylethyl)-3-acylindole core.

o Pathway B (Charge Retention on Benzyl): Produces the methoxybenzyl cation at m/z

121.1.

e Secondary Fragmentation:

o The methoxybenzyl cation (m/z 121) undergoes rearrangement to eliminate formaldehyde

(CH20) or simply rearranges to the stable tropylium ion structure, eventually yielding m/z

91.1 (CTHT+).

o The cyclohexyl ring is relatively stable but can undergo ring opening or hydride shifts at

high collision energies.

Visualization of Fragmentation Pathway

The following diagram illustrates the dissociation of the protonated RCS-8 molecule.
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Figure 1: ESI+ Fragmentation pathway of RCS-8 showing primary alpha-cleavage products.

Validated Experimental Protocol (LC-MS/MS)
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This protocol is designed for the specific detection of RCS-8 in biological matrices (whole

blood/urine) or seized materials.

Sample Preparation (Liquid-Liquid Extraction)

Principle: RCS-8 is highly lipophilic (logP ~5-6). Acidic or neutral extraction is preferred to
minimize co-extraction of endogenous amines.

Aliquot: Transfer 200 uL of sample (blood/urine) to a glass tube.

Buffer: Add 200 pL 0.1 M Phosphate Buffer (pH 6.0).

Extraction: Add 3 mL Chlorobutane:Ethyl Acetate (9:1). Vortex for 2 minutes.
Separation: Centrifuge at 3500 rpm for 10 minutes.

Reconstitution: Evaporate the supernatant under nitrogen at 40°C. Reconstitute in 100 pL
Mobile Phase (50:50 A:B).

Instrumental Parameters[10][13][14]

System: UHPLC coupled to Triple Quadrupole MS (e.g., SCIEX 5500 or Waters Xevo TQ-S).
Column: C18 Reverse Phase (e.g., Kinetex 2.6 um C18, 100 x 2.1 mm).

Mobile Phase A: 0.1% Formic Acid in Water (Proton source for [M+H]+).

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

Gradient:

o 0-0.5 min: 20% B

o 0.5-4.0 min: Ramp to 95% B (RCS-8 elutes late due to cyclohexyl group).

o 4.0-5.0 min: Hold 95% B.

Flow Rate: 0.4 mL/min.
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MRM Transitions (Multiple Reaction Monitoring)

To ensure specificity against isomers, monitor the following transitions. The ratio between the
Quantifier and Qualifier is the self-validating check.

Precursor Collision
Analyte Product (m/z) Role

(m/z) Energy (eV)
RCS-8 376.2 254.2 Quantifier 25
RCS-8 376.2 121.1 Quialifier 1 35
RCS-8 376.2 91.1 Qualifier 2 45

Note on Isomers: If the 4-methoxy isomer is present, it will share these transitions.
Chromatographic separation is mandatory. The 2-methoxy isomer (RCS-8) typically elutes
slightly earlier than the 4-methoxy isomer on a standard C18 column due to steric hindrance
reducing interaction with the stationary phase.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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